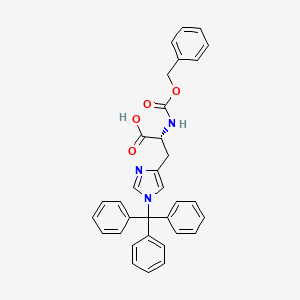
(R)-2-(((Benzyloxy)carbonyl)amino)-3-(1-trityl-1H-imidazol-4-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-{[(benzyloxy)carbonyl]amino}-3-[1-(triphenylmethyl)-1H-imidazol-4-yl]propanoic acid is a complex organic compound with significant potential in various scientific fields. This compound features a benzyloxycarbonyl-protected amino group and a triphenylmethyl-protected imidazole ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-{[(benzyloxy)carbonyl]amino}-3-[1-(triphenylmethyl)-1H-imidazol-4-yl]propanoic acid typically involves multiple steps:
Protection of the Amino Group: The amino group is protected using benzyloxycarbonyl chloride in the presence of a base such as triethylamine.
Formation of the Imidazole Ring: The imidazole ring is synthesized separately and protected with a triphenylmethyl group.
Coupling Reaction: The protected amino acid and imidazole derivatives are coupled using a coupling reagent like dicyclohexylcarbodiimide (DCC) in an appropriate solvent such as dichloromethane.
Deprotection: The final step involves deprotecting the benzyloxycarbonyl and triphenylmethyl groups under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-2-{[(benzyloxy)carbonyl]amino}-3-[1-(triphenylmethyl)-1H-imidazol-4-yl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl and triphenylmethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of primary amines and alcohols.
Substitution: Formation of substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
(2R)-2-{[(benzyloxy)carbonyl]amino}-3-[1-(triphenylmethyl)-1H-imidazol-4-yl]propanoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential as a precursor in the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of (2R)-2-{[(benzyloxy)carbonyl]amino}-3-[1-(triphenylmethyl)-1H-imidazol-4-yl]propanoic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, differentiation, and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
- (2R)-2-{[(benzyloxy)carbonyl]amino}-3-[1-(diphenylmethyl)-1H-imidazol-4-yl]propanoic acid
- (2R)-2-{[(benzyloxy)carbonyl]amino}-3-[1-(phenylmethyl)-1H-imidazol-4-yl]propanoic acid
Uniqueness
- Structural Features : The presence of the triphenylmethyl group provides unique steric and electronic properties.
- Reactivity : The compound exhibits distinct reactivity patterns compared to its analogs, making it valuable for specific synthetic applications.
Propiedades
Fórmula molecular |
C33H29N3O4 |
|---|---|
Peso molecular |
531.6 g/mol |
Nombre IUPAC |
(2R)-2-(phenylmethoxycarbonylamino)-3-(1-tritylimidazol-4-yl)propanoic acid |
InChI |
InChI=1S/C33H29N3O4/c37-31(38)30(35-32(39)40-23-25-13-5-1-6-14-25)21-29-22-36(24-34-29)33(26-15-7-2-8-16-26,27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-20,22,24,30H,21,23H2,(H,35,39)(H,37,38)/t30-/m1/s1 |
Clave InChI |
FPKLLLWMALGTOD-SSEXGKCCSA-N |
SMILES isomérico |
C1=CC=C(C=C1)COC(=O)N[C@H](CC2=CN(C=N2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)O |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)NC(CC2=CN(C=N2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-(4,6,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-3-ylamino)spiro[3.5]nonane-7-carboxylic acid](/img/structure/B15302496.png)
![5-[2-(propan-2-yl)phenyl]-4H-1,2,4-triazol-3-amine](/img/structure/B15302504.png)


![2-[N-(prop-2-en-1-yl)acetamido]acetic acid](/img/structure/B15302534.png)

![1-[(2,2,2-Trifluoroethyl)sulfanyl]isoquinoline](/img/structure/B15302544.png)

![4-[(3-Fluorophenyl)methyl]piperidine-4-carboxylic acid hydrochloride](/img/structure/B15302570.png)

